REACTION_CXSMILES
|
CC(C)([O-])C.[K+].CS(C)=O.[Br-].[CH3:12][O:13][C:14]1[CH:22]=[C:21]2[C:17]([CH:18]([P+](C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[CH2:19][CH2:20]2)=[CH:16][CH:15]=1.[CH3:42][O:43][C:44](=[O:52])[CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH:50]=O>CCCCCC>[CH3:42][O:43][C:44](=[O:52])[CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][C:18]1[C:17]2[C:21](=[CH:22][C:14]([O:13][CH3:12])=[CH:15][CH:16]=2)[CH2:20][CH:19]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
phosphonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].COC1=CC=C2C(CCC2=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
12.93 g
|
Type
|
reactant
|
Smiles
|
COC(CCCCCC=O)=O
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
It is shaken
|
Type
|
FILTRATION
|
Details
|
the white triphenylphosphine oxide is filtered off
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with ten 75 ml
|
Type
|
WASH
|
Details
|
The combined hexane extracts are successively washed with four 250 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulfate the hexane mixture
|
Type
|
CONCENTRATION
|
Details
|
is concentrated to a yellow oil
|
Type
|
ADDITION
|
Details
|
containing 6-methoxy-Δ3,ω -indanheptanoic acid methyl ester (Compound 3)
|
Type
|
DISSOLUTION
|
Details
|
The yellow oil is dissolved in chloroform (200 ml.)
|
Type
|
ADDITION
|
Details
|
to this is added 5 drops of trifluoroacetic acid
|
Type
|
WAIT
|
Details
|
to stand at room temperature for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
COC(CCCCCCC1=CCC2=CC(=CC=C12)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |